Cas no 1007488-29-0 ((1-Ethyl-1H-pyrazol-5-yl)methanol)

(1-Ethyl-1H-pyrazol-5-yl)methanol 化学的及び物理的性質
名前と識別子
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- (1-Ethyl-1H-pyrazol-5-yl)methanol
- 1-ethyl-1H-Pyrazole-5-methanol
- (2-ethylpyrazol-3-yl)methanol
- (2-ethyl-3-pyrazolyl)methanol
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- MDL: MFCD08701089
- インチ: InChI=1S/C6H10N2O/c1-2-8-6(5-9)3-4-7-8/h3-4,9H,2,5H2,1H3
- InChIKey: XGSHTTWILBTVCJ-UHFFFAOYSA-N
- ほほえんだ: CCN1C(=CC=N1)CO
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 2
(1-Ethyl-1H-pyrazol-5-yl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-231538-0.25g |
(1-ethyl-1H-pyrazol-5-yl)methanol |
1007488-29-0 | 95% | 0.25g |
$65.0 | 2024-06-20 | |
Enamine | EN300-231538-0.5g |
(1-ethyl-1H-pyrazol-5-yl)methanol |
1007488-29-0 | 95% | 0.5g |
$116.0 | 2024-06-20 | |
abcr | AB305400-5 g |
(1-Ethyl-1H-pyrazol-5-yl)methanol; 95% |
1007488-29-0 | 5g |
€723.20 | 2023-04-26 | ||
Key Organics Ltd | LS-05966-1G |
(1-ethyl-1H-pyrazol-5-yl)methanol |
1007488-29-0 | >95% | 1g |
£397.00 | 2025-02-08 | |
TRC | E901315-100mg |
(1-Ethyl-1H-pyrazol-5-yl)methanol |
1007488-29-0 | 100mg |
$ 70.00 | 2022-06-02 | ||
abcr | AB305400-250 mg |
(1-Ethyl-1H-pyrazol-5-yl)methanol; 95% |
1007488-29-0 | 250mg |
€159.10 | 2023-04-26 | ||
Enamine | EN300-231538-1.0g |
(1-ethyl-1H-pyrazol-5-yl)methanol |
1007488-29-0 | 95% | 1.0g |
$185.0 | 2024-06-20 | |
abcr | AB305400-5g |
(1-Ethyl-1H-pyrazol-5-yl)methanol, 95%; . |
1007488-29-0 | 95% | 5g |
€1045.70 | 2025-02-27 | |
Enamine | EN300-231538-10g |
(1-ethyl-1H-pyrazol-5-yl)methanol |
1007488-29-0 | 95% | 10g |
$793.0 | 2023-09-15 | |
Enamine | EN300-231538-5g |
(1-ethyl-1H-pyrazol-5-yl)methanol |
1007488-29-0 | 95% | 5g |
$535.0 | 2023-09-15 |
(1-Ethyl-1H-pyrazol-5-yl)methanol 関連文献
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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6. Caper tea
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7. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
(1-Ethyl-1H-pyrazol-5-yl)methanolに関する追加情報
Introduction to (1-Ethyl-1H-pyrazol-5-yl)methanol (CAS No. 1007488-29-0)
(1-Ethyl-1H-pyrazol-5-yl)methanol is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1007488-29-0, has garnered attention due to its potential applications in drug development and synthetic chemistry. The pyrazole moiety, a prominent heterocyclic ring system, contributes to the molecule's versatility, making it a valuable intermediate in the synthesis of various bioactive molecules.
The structural framework of (1-Ethyl-1H-pyrazol-5-yl)methanol consists of an ethyl group attached to the 1-position of a pyrazole ring, which is further substituted with a hydroxymethyl group at the 5-position. This configuration imparts specific electronic and steric properties that are crucial for its interaction with biological targets. The presence of both hydrophobic and hydrophilic regions in the molecule enhances its solubility and bioavailability, making it an attractive candidate for pharmaceutical applications.
In recent years, there has been a growing interest in pyrazole derivatives due to their broad spectrum of biological activities. Research has demonstrated that compounds containing the pyrazole scaffold exhibit properties such as anti-inflammatory, antimicrobial, and anticancer effects. The hydroxymethyl group in (1-Ethyl-1H-pyrazol-5-yl)methanol provides a site for further functionalization, allowing chemists to tailor the molecule's properties for specific therapeutic purposes.
One of the most compelling aspects of (1-Ethyl-1H-pyrazol-5-yl)methanol is its role as a building block in the synthesis of more complex pharmacophores. The pyrazole ring can serve as a core structure, around which other functional groups are strategically placed to enhance binding affinity and selectivity. This flexibility has led to numerous studies exploring its potential in developing novel drugs targeting various diseases.
The synthesis of (1-Ethyl-1H-pyrazol-5-yl)methanol typically involves multi-step organic reactions, often starting from readily available precursors such as ethyl acetoacetate and hydrazine hydrate. The formation of the pyrazole ring is a key step, followed by selective substitution at the 5-position with a hydroxymethyl group. Advances in synthetic methodologies have improved the efficiency and yield of these reactions, making it more feasible to produce this compound on an industrial scale.
Recent studies have highlighted the importance of optimizing reaction conditions to achieve high purity and yield in the synthesis of (1-Ethyl-1H-pyrazol-5-yl)methanol. Techniques such as catalytic hydrogenation and protecting group strategies have been employed to minimize side reactions and improve overall efficiency. These advancements not only enhance the practicality of producing this compound but also open up new avenues for its application in drug discovery.
The pharmacological potential of (1-Ethyl-1H-pyrazol-5-yl)methanol has been explored through various preclinical studies. Researchers have investigated its interactions with enzymes and receptors relevant to inflammatory diseases, cancer, and neurological disorders. The compound's ability to modulate these targets suggests that it could be developed into a therapeutic agent with significant clinical benefits.
In conclusion, (1-Ethyl-1H-pyrazol-5-yl)methanol (CAS No. 1007488-29-0) is a versatile and promising compound with substantial potential in pharmaceutical research and development. Its unique structural features and biological activities make it an invaluable asset in the quest for novel therapeutics. As synthetic methodologies continue to evolve, the accessibility and utility of this compound are expected to grow, further solidifying its importance in medicinal chemistry.
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